molecular formula C7H9NO3 B2976527 1-Prop-2-enoylazetidine-3-carboxylic acid CAS No. 1339672-48-8

1-Prop-2-enoylazetidine-3-carboxylic acid

Cat. No. B2976527
CAS RN: 1339672-48-8
M. Wt: 155.153
InChI Key: CUHNIWKJWIPCER-UHFFFAOYSA-N
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Description

1-Prop-2-enoylazetidine-3-carboxylic acid (PAC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PAC is a cyclic amino acid that contains a double bond and a carboxylic acid group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Recovery and Extraction Technologies

A study focused on the recovery of propionic acid , an important carboxylic acid widely used in several industries, highlighting the efficiency of reactive extraction techniques for product separation from fermentation broth. This work underlines the relevance of carboxylic acids in the chemical and pharmaceutical industries and the ongoing efforts to improve their recovery processes, which could potentially involve compounds like 1-Prop-2-enoylazetidine-3-carboxylic acid for specific applications (Keshav, Chand, & Wasewar, 2009).

Enantiopure Compounds Synthesis

Research on enantiopure 2-acylazetidines and their reactions with chloroformates demonstrated the production of α-chloro-γ-amino butyric acid esters and ketones through ring opening reactions. This study showcases the synthetic utility of azetidine derivatives in creating complex molecules with potential pharmacological activities (Sang-ho Ma, Doo-Ha Yoon, Ha, & Lee, 2007).

Microbial Production

A comprehensive review on microbial propionic acid production presents various metabolic pathways for propionate production, discussing the challenges and opportunities in the biological synthesis of propionic acid, which could be relevant for the bio-based production processes involving carboxylic acid derivatives like 1-Prop-2-enoylazetidine-3-carboxylic acid (Gonzalez-Garcia et al., 2017).

Chemical Reactions and Catalysis

The gold-catalyzed addition of carbon nucleophiles to propargyl carboxylates research highlights a method for forming enol carboxylates, demonstrating the potential of carboxylate derivatives in catalytic reactions to create valuable products. This kind of research points to the broad applicability of carboxylic acid derivatives in organic synthesis and materials science (Amijs, López‐Carrillo, & Echavarren, 2007).

Drug Synthesis and Development

Another study on the synthesis of antifolates highlighted the preparation of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as a potential antifolate. This research underscores the importance of carboxylic acid derivatives in the development of new pharmaceuticals and their role in drug synthesis and design (Gangjee, Zeng, McGuire, & Kisliuk, 2002).

properties

IUPAC Name

1-prop-2-enoylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-6(9)8-3-5(4-8)7(10)11/h2,5H,1,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHNIWKJWIPCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Prop-2-enoylazetidine-3-carboxylic acid

CAS RN

1339672-48-8
Record name 1-(prop-2-enoyl)azetidine-3-carboxylic acid
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